Cas no 13224-99-2 (4,6-O-Ethylidene-α-D-glucose)

4,6-O-Ethylidene-α-D-glucose is a chemically modified glucose derivative featuring an ethylidene acetal bridge between the 4- and 6-hydroxyl groups. This structural modification enhances its stability and alters its reactivity, making it a valuable intermediate in organic synthesis and carbohydrate chemistry. The ethylidene group provides steric and electronic effects that can influence regioselectivity in glycosylation reactions. This compound is particularly useful in the synthesis of complex oligosaccharides, glycoconjugates, and other bioactive molecules. Its well-defined stereochemistry and functional group compatibility make it a preferred choice for researchers developing glycosidic linkages or studying enzyme-substrate interactions. The product is typically supplied as a high-purity solid, ensuring reproducibility in experimental applications.
4,6-O-Ethylidene-α-D-glucose structure
4,6-O-Ethylidene-α-D-glucose structure
商品名:4,6-O-Ethylidene-α-D-glucose
CAS番号:13224-99-2
MF:C8H14O6
メガワット:206.1932
MDL:MFCD09039288
CID:49116
PubChem ID:87569659

4,6-O-Ethylidene-α-D-glucose 化学的及び物理的性質

名前と識別子

    • (4aR,7R,8R,8aS)-2-Methylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol
    • (4AR,7R,8R,8aS)-2-Methylhexahydropyrano-[3,2-d][1,3]dioxine-6,7,8-triol
    • 4,6-O-Ethylidene-D-glucopyranoside
    • 4,6-O-Ethylidene-α-D-glucose
    • ETHYLIDENE-ALPHA-D-GLUCOPYRANOSIDE,4,6-O-(RG)
    • (2R,4aR,6S,7R,8R,8aS)-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol
    • -<small>D<
    • 4,6-O-Ethylidene-alpha-D-glucose
    • 4,6-O-Ethylidene-α-D-glucopyranose
    • 4,6-O-Ethylidene α-D-glucopyranose
    • NSC 89726
    • Glucopyranose,4,6-O-ethylidene-, a-D- (8CI)
    • Pyrano[3,2-d]-1,3-dioxin, a-D-glucopyranose deriv.
    • 4,6-O-Ethylidene a-D-glucopyranose
    • ethylideneglucose
    • 4,6-O-ethylidene-D-glucose
    • 4,6-O-ETHYLIDENE-A-D-GLUCOSE
    • 4,6-O-ETHYLIDENE-ALPHA-D-GLUCOPYRANOSE
    • 4,6-0-ETHYLIDENE-alpha-D-GLUCOPYRANOSE
    • Ethylidene glucose
    • 4,6-O-ETHYLIDENE-ALPHA-D-GLUCOSE 96+%
    • 4,6-O-Ethylidene-D-glucopyranose
    • D-Glucopyranose, 4,6-O-ethylidene-
    • FCH3991549
    • AX8092919
    • (4aR,7R,8R,8aS)-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol
    • Ethylidene-glucose
    • 13224-99-2
    • D90504
    • MFCD00006820
    • CS-0128542
    • HY-N7433
    • A-D-glucose
    • EINECS 236-198-2
    • SCHEMBL6706088
    • 4,6-O-Ethylidene- alpha -D-glucose
    • .alpha.-D-Glucopyranose, 4,6-O-ethylidene-
    • (4aR,6S,7R,8R,8aS)-2-methylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol
    • VZPBLPQAMPVTFO-NKWOADHPSA-N
    • AS-75737
    • W-201070
    • alpha-D-Glucopyranose, 4,6-O-ethylidene-
    • a-D-Glucopyranose, 4,6-O-ethylidene-
    • 4,6-O-Ethylidene-.alpha.-D-glucose
    • 4,6-O-Ethylidenehexopyranose #
    • 4,6-O-Ethylidene-
    • NS00051702
    • 4,6-O-Ethylidene Glucose
    • (4AR,6S,7R,8R,8AS)-2-METHYL-HEXAHYDRO-2H-PYRANO[3,2-D][1,3]DIOXINE-6,7,8-TRIOL
    • (4aR,6S,7R,8R,8aS)-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol
    • MDL: MFCD09039288
    • インチ: 1S/C8H14O6/c1-3-12-2-4-7(13-3)5(9)6(10)8(11)14-4/h3-11H,2H2,1H3/t3?,4-,5-,6-,7-,8?/m1/s1
    • InChIKey: VZPBLPQAMPVTFO-DBVAJOADSA-N
    • ほほえんだ: O1C([H])([C@@]([H])([C@]([H])([C@@]2([H])[C@@]1([H])C([H])([H])OC([H])(C([H])([H])[H])O2)O[H])O[H])O[H]

計算された属性

  • せいみつぶんしりょう: 206.07900
  • どういたいしつりょう: 206.07903816g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 210
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 6
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.4
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.8

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.4±0.1 g/cm3
  • ゆうかいてん: 168-170 °C (lit.)
  • ふってん: 386.6±42.0 °C at 760 mmHg
  • フラッシュポイント: >110°(230°F)
  • すいようせい: almost transparency
  • PSA: 88.38000
  • LogP: -1.81320
  • ようかいせい: 未確定
  • じょうきあつ: 0.0±2.0 mmHg at 25°C

4,6-O-Ethylidene-α-D-glucose セキュリティ情報

4,6-O-Ethylidene-α-D-glucose 税関データ

  • 税関コード:2932999099
  • 税関データ:

    中国税関番号:

    2932999099

    概要:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4,6-O-Ethylidene-α-D-glucose 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
VG368-200mg
4,6-O-Ethylidene-α-D-glucose
13224-99-2 96.0%(GC)
200mg
¥218.5 2023-09-02
MedChemExpress
HY-N7433-10mM*1mLinDMSO
4,6-O-Ethylidene-α-D-glucose
13224-99-2 ≥98.0%
10mM*1mLinDMSO
¥1100 2022-05-30
TRC
E919885-100mg
4,6-O-Ethylidene-α-D-glucopyranose
13224-99-2
100mg
$ 80.00 2022-06-05
ChemScence
CS-0128542-100mg
4,6-O-Ethylidene-α-D-glucose
13224-99-2 ≥98.0%
100mg
$150.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04334-10g
4,6-O-Ethylidene-α-D-glucose
13224-99-2 98%
10g
¥10808.0 2024-07-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
O866666-1g
4,6-O-Ethylidene-α-D-glucopyranose
13224-99-2 ≥96%
1g
¥699.00 2022-09-28
MedChemExpress
HY-N7433-100mg
4,6-O-Ethylidene-α-D-glucose
13224-99-2 ≥98.0%
100mg
¥1500 2024-04-20
BAI LING WEI Technology Co., Ltd.
122947-2G
4,6-O-Ethylidene-α-D-glucose, 98%
13224-99-2 98%
2G
¥ 1461 2022-04-26
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
E0402-5G
4,6-O-Ethylidene-α-D-glucopyranose
13224-99-2 >92.0%(GC)
5g
¥1290.00 2024-04-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
E32754-10G
4,6-O-Ethylidene-α-D-glucose
13224-99-2
10G
¥7178.58 2022-02-24

4,6-O-Ethylidene-α-D-glucose 関連文献

4,6-O-Ethylidene-α-D-glucoseに関する追加情報

Chemical Profile of 4,6-O-Ethylidene-α-D-glucose (CAS No: 13224-99-2)

4,6-O-Ethylidene-α-D-glucose, identified by its Chemical Abstracts Service (CAS) number 13224-99-2, is a significant compound in the field of organic chemistry and biochemistry. This β-D-fructofuranoside derivative has garnered attention due to its unique structural properties and potential applications in pharmaceuticals, food science, and material chemistry. The ethylidene group at the C4 and C6 positions introduces a distinctive reactivity that distinguishes it from other glucose derivatives, making it a valuable intermediate in synthetic chemistry.

The molecular structure of 4,6-O-Ethylidene-α-D-glucose consists of a glucose backbone with ethylidene (C2H3) substituents at the 4 and 6 positions. This modification imparts enhanced stability and altered solubility characteristics compared to native glucose. The α-anomeric form at the anomeric carbon (C1) further influences its interactions with enzymes and biological receptors, which is crucial for its role in glycosylation processes.

In recent years, 4,6-O-Ethylidene-α-D-glucose has been extensively studied for its applications in drug development. Its structural motif resembles that of glycosaminoglycans (GAGs), which are critical components of the extracellular matrix and play vital roles in cell signaling and pathogenesis. Researchers have explored its potential as a precursor in synthesizing novel carbohydrate-based therapeutics. For instance, modifications to this scaffold have led to the development of compounds with anti-inflammatory and anti-thrombotic properties.

One of the most compelling aspects of 4,6-O-Ethylidene-α-D-glucose is its utility as a chiral building block in asymmetric synthesis. The presence of the ethylidene groups provides multiple reactive sites for further functionalization, enabling the construction of complex glycosides and polysaccharides. These derivatives have shown promise in creating enzyme inhibitors and mimics, which are essential for understanding metabolic pathways and designing targeted treatments.

Recent advancements in computational chemistry have also highlighted the importance of 4,6-O-Ethylidene-α-D-glucose in virtual screening campaigns. Its structural features make it an attractive candidate for docking studies aimed at identifying new drug candidates. By leveraging molecular modeling techniques, researchers can predict binding affinities and interactions with biological targets, accelerating the drug discovery process.

The food industry has also recognized the potential of 4,6-O-Ethylidene-α-D-glucose as a functional additive. Its modified sweetness profile and stability under various conditions make it suitable for use as a bulking agent or texturizer in processed foods. Additionally, its resistance to enzymatic degradation allows for extended shelf life in certain formulations.

In material science, this compound has been investigated for its ability to form stable inclusion complexes with hydrophobic molecules. These complexes can enhance the bioavailability of poorly soluble drugs and improve their delivery systems. The ethylidene groups facilitate hydrogen bonding interactions, creating robust supramolecular structures that are tunable for specific applications.

The synthesis of 4,6-O-Ethylidene-α-D-glucose typically involves catalytic hydrogenation or dehydration reactions starting from glucose precursors. Advances in green chemistry have led to more sustainable methods that minimize waste and energy consumption. For example, biocatalytic approaches using engineered enzymes have been developed to achieve high yields with minimal byproducts.

Future research directions may focus on expanding the applications of 4,6-O-Ethylidene-α-D-glucose into nanotechnology and regenerative medicine. Its ability to form stable nanoparticles or hydrogels could open new avenues for drug delivery and tissue engineering. Furthermore, exploring its role in metabolic engineering may reveal insights into disease mechanisms related to carbohydrate metabolism.

In conclusion,4,6-O-Ethylidene-α-D-glucose (CAS No: 13224-99-2) represents a versatile compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable in pharmaceutical synthesis, food technology, and material science. As research continues to uncover new possibilities for this compound,4,6-O-Ethylidene-α-D-glucose is poised to play an increasingly important role in advancing scientific knowledge and industrial innovation.

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